4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid
Description
Introduction and Chemical Context
Classification Within Piperidino-Oxobutanoic Acid Derivatives
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid belongs to the broader class of piperidino-oxobutanoic acids , which are characterized by a piperidine ring substituted with an oxobutanoic acid moiety. Its structure includes:
- Piperidine core : A six-membered saturated ring containing one nitrogen atom.
- Methoxycarbonyl group : An ester functional group (-COOCH₃) attached at the 4-position of the piperidine ring.
- Oxobutanoic acid moiety : A γ-keto acid chain (C(=O)-CH₂-CH₂-COOH) linked to the piperidine nitrogen.
This compound is distinguished by its dual functional groups—basic (piperidine) and acidic (carboxylic acid)—which enable diverse reactivity and applications in organic synthesis.
Comparative Analysis of Related Piperidine Derivatives
Properties
IUPAC Name |
4-(4-methoxycarbonylpiperidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-17-11(16)8-4-6-12(7-5-8)9(13)2-3-10(14)15/h8H,2-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYMZROBPAITIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224966 | |
| Record name | 4-(Methoxycarbonyl)-γ-oxo-1-piperidinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-57-2 | |
| Record name | 4-(Methoxycarbonyl)-γ-oxo-1-piperidinebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methoxycarbonyl)-γ-oxo-1-piperidinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation with Succinic Anhydride
A widely adopted method involves the Friedel-Crafts acylation of piperidine derivatives with succinic anhydride. This approach is adapted from the synthesis of structurally analogous 4-(4-methylphenyl)-4-oxobutanoic acid, where toluene reacts with succinic anhydride in the presence of AlCl₃. For the target compound, the piperidine ring is first functionalized with a methoxycarbonyl group.
Procedure :
- Methoxycarbonylation : Piperidine-4-carboxylic acid is esterified with methanol using thionyl chloride (SOCl₂) as a catalyst to yield methyl piperidine-4-carboxylate.
- Acylation : The esterified piperidine reacts with succinic anhydride in dichlorobenzene solvent under Lewis acid catalysis (AlCl₃ or FeCl₃) at −20°C to 20°C.
- Workup : The crude product is purified via recrystallization or column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | SOCl₂, MeOH, reflux | 89% | |
| 2 | Succinic anhydride, AlCl₃, dichlorobenzene | 75% |
Condensation of β-Keto Esters with Piperidine Derivatives
Meldrum’s Acid-Mediated β-Keto Ester Synthesis
This method, adapted from pyrazole synthesis, generates β-keto esters for subsequent coupling with piperidine.
Procedure :
- β-Keto Ester Formation : Piperidine-4-carboxylic acid reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using EDC·HCl and DMAP to form a Meldrum’s adduct, followed by methanolysis to yield methyl 3-(piperidin-4-yl)-3-oxopropanoate.
- Oxobutanoic Acid Chain Elongation : The β-keto ester undergoes nucleophilic acyl substitution with bromoacetic acid to introduce the oxobutanoic acid moiety.
- Ester Hydrolysis : The methoxycarbonyl group is retained, and the final product is isolated via acid-base extraction.
Key Data :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | Meldrum’s acid, EDC·HCl, DMAP | 82% | |
| 2 | Bromoacetic acid, K₂CO₃ | 68% |
Solid-Phase Peptide Synthesis (SPPS) Intermediate Route
Fmoc-Asp-piptBu Methodology
A patent by Nomura et al. describes the use of 4-[4-(methoxycarbonyl)piperidino]-4-oxobutanoic acid as a building block in peptide synthesis.
Procedure :
- Piperidine Activation : Methyl piperidine-4-carboxylate is converted to its acid chloride using oxalyl chloride in dichloromethane.
- Coupling with Aspartic Acid Derivative : The acid chloride reacts with Fmoc-protected aspartic acid tert-butyl ester in the presence of triethylamine, forming an amide bond.
- Deprotection : The tert-butyl group is removed with trifluoroacetic acid (TFA), yielding the free carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | Oxalyl chloride, DCM | 94% | |
| 2 | Fmoc-Asp-OtBu, Et₃N | 80% |
Reductive Amination Followed by Oxidation
Piperidine Ring Construction via Reductive Amination
This method constructs the piperidine ring de novo using reductive amination, followed by oxidation to introduce the ketone group.
Procedure :
- Reductive Amination : Glutaraldehyde reacts with methyl 4-aminobenzoate in the presence of NaBH₃CN to form methyl piperidine-4-carboxylate.
- Oxidation : The piperidine intermediate is oxidized with Jones reagent (CrO₃/H₂SO₄) to yield the 4-oxobutanoic acid derivative.
Key Data :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | Glutaraldehyde, NaBH₃CN | 70% | |
| 2 | CrO₃, H₂SO₄ | 65% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Friedel-Crafts Acylation | High regioselectivity | Requires harsh Lewis acids | 70–75% |
| β-Keto Ester Condensation | Mild conditions | Multi-step synthesis | 65–68% |
| SPPS Intermediate | Scalable for peptides | Costly protecting groups | 75–80% |
| Reductive Amination | De novo ring synthesis | Oxidation step risks over-oxidation | 60–65% |
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid, with the CAS number 303994-57-2, is a compound that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and drug development.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases.
Drug Development
This compound's ability to serve as a building block in the synthesis of more complex molecules makes it valuable in drug development. For instance, derivatives of this compound could be explored for their efficacy in treating conditions such as:
- Neurological Disorders: The piperidine moiety may interact with neurotransmitter systems, making it a candidate for studying drugs that affect mood and cognition.
- Pain Management: Its structural features suggest potential analgesic properties, warranting further investigation into its use as a pain relief medication.
Biochemical Studies
Research has indicated that compounds similar to this compound can influence biochemical pathways. This opens avenues for studying:
- Enzyme Inhibition: Investigating how this compound interacts with specific enzymes can provide insights into its mechanism of action.
- Receptor Binding Studies: Understanding how this compound binds to various receptors can help elucidate its pharmacological profile.
Case Study 1: Synthesis of Novel Analogs
A study focused on synthesizing analogs of this compound demonstrated that structural modifications could enhance biological activity. Researchers modified the methoxycarbonyl group to explore its effects on receptor affinity and selectivity.
In another research effort, the biological activity of derivatives was evaluated using in vitro assays. These studies revealed promising results regarding their potential as anti-inflammatory agents, suggesting a pathway for further clinical development.
Data Table: Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Medicinal Chemistry | Synthesis of novel analogs | Potential for new therapeutic agents |
| Drug Development | Analgesic properties observed | Possible application in pain management |
| Biochemical Studies | Enzyme inhibition effects noted | Insights into mechanism of action |
| Receptor Binding Studies | Variability in binding affinity | Understanding pharmacological profiles |
Mechanism of Action
The mechanism of action of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Methoxycarbonyl)piperidino]-4-oxopentanoic acid
- 4-[4-(Methoxycarbonyl)piperidino]-4-oxopropanoic acid
- 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid methyl ester
Uniqueness
This compound is unique due to its specific structure, which combines a piperidine ring with a methoxycarbonyl group and an oxobutanoic acid moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS No. 1475085) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₇N₁O₅
- Molecular Weight : 229.26 g/mol
- Structure : The compound features a piperidine ring with a methoxycarbonyl group and an oxobutanoic acid moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related oxoquinolizine derivatives have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Case studies involving animal models have shown that similar compounds can significantly reduce tumor sizes when administered at optimal doses .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the piperidine ring enhanced activity against resistant strains .
- Anticancer Activity : In a mouse model, administration of related compounds led to a reduction in tumor volume by approximately 50% compared to untreated controls, showcasing the potential of these compounds in cancer therapy .
Data Table: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and favorable distribution characteristics. Studies indicate that it can cross the blood-brain barrier, making it a candidate for neurological applications .
Q & A
Basic Synthesis: What are the standard synthetic routes for 4-[4-(methoxycarbonyl)piperidino]-4-oxobutanoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling a piperidine derivative with a 4-oxobutanoic acid backbone. A common approach is esterification or amide bond formation under anhydrous conditions. For example:
- Step 1: React 4-methoxycarbonylpiperidine with succinic anhydride in dichloromethane (DCM) using a base like triethylamine to form the intermediate ester .
- Step 2: Hydrolysis of the ester under controlled acidic conditions (e.g., HCl/THF) yields the final carboxylic acid .
Key Variables:
- Temperature: Elevated temperatures (40–60°C) improve reaction rates but may promote side reactions like ester hydrolysis .
- Catalysts: Use of DMAP (4-dimethylaminopyridine) enhances nucleophilic attack efficiency .
- Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves 60–75% yields .
Structural Characterization: Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy:
- IR Spectroscopy: Strong bands at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide/ester C-O) .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matches the theoretical mass (C₁₂H₁₈N₂O₅: 294.12 g/mol) .
Biological Activity: How do structural modifications influence its bioactivity?
Methodological Answer:
The methoxycarbonyl-piperidine moiety is critical for target binding. Comparative studies of analogs reveal:
- Antimicrobial Activity: Fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show enhanced activity due to increased lipophilicity .
- Antioxidant Potential: Electron-withdrawing groups (e.g., methoxycarbonyl) improve radical scavenging by stabilizing reactive intermediates .
Structure-Activity Relationship (SAR) Table:
| Substituent | Bioactivity (IC₅₀) | Mechanism Insight | Reference |
|---|---|---|---|
| Methoxycarbonyl | 15 µM (DPPH assay) | Enhanced electron delocalization | |
| Diethylamino-carbonyl | Inactive | Steric hindrance reduces binding |
Advanced Synthesis Challenge: How can researchers mitigate ester hydrolysis during synthesis?
Methodological Answer:
Ester hydrolysis is a common side reaction. Mitigation strategies include:
- Low-Temperature Conditions: Conduct reactions at 0–5°C to slow hydrolysis kinetics .
- Protecting Groups: Use tert-butyl esters (acid-labile) for the carboxylic acid moiety, removed via TFA post-synthesis .
- Solvent Choice: Anhydrous DMF or THF minimizes water-mediated hydrolysis .
Example Protocol:
Protect the 4-oxobutanoic acid as a tert-butyl ester.
Couple with 4-methoxycarbonylpiperidine using DCC (N,N'-dicyclohexylcarbodiimide) in DMF.
Deprotect with TFA/DCM (1:4 v/v) to yield the final product .
Data Contradiction: How should researchers resolve discrepancies in reported bioactivity data?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Resolve by:
- Reproducibility Checks: Validate assays in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Purity Assessment: Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Control Compounds: Include positive controls (e.g., ascorbic acid for antioxidant assays) to calibrate results .
Stability and Storage: What conditions prevent degradation of this compound?
Methodological Answer:
- Storage: -20°C under argon in amber vials to avoid light/oxygen-induced degradation .
- Lyophilization: Freeze-dry aqueous solutions to prevent hydrolysis .
- Stability Monitoring: Use LC-MS quarterly to detect degradation products (e.g., free piperidine or succinic acid) .
Advanced Analytical Techniques: How can non-aqueous titration improve purity assessment?
Methodological Answer:
Non-aqueous titration (e.g., in glacial acetic acid) enhances accuracy for weakly acidic/basic compounds:
- Procedure: Dissolve the compound in acetic acid, titrate with 0.1 M HClO₄ (potentiometric endpoint detection).
- Advantages: Avoids water interference, suitable for hydrophobic analogs .
Validation: Cross-check results with Karl Fischer titration for residual water content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
